molecular formula C17H26ClNO B12712915 Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride CAS No. 102206-76-8

Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride

Cat. No.: B12712915
CAS No.: 102206-76-8
M. Wt: 295.8 g/mol
InChI Key: GHOHLRJJUZYWCH-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride is a heterocyclic organic compound. It is a derivative of pyridine, where the pyridine ring is partially saturated, and a thymyloxyethyl group is attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride typically involves the following steps:

    Formation of the tetrahydropyridine ring: This can be achieved through the partial hydrogenation of pyridine using a suitable catalyst such as palladium on carbon under hydrogen gas.

    Attachment of the thymyloxyethyl group: This step involves the reaction of the tetrahydropyridine with a thymyloxyethyl halide in the presence of a base like sodium hydride or potassium carbonate to form the desired product.

    Formation of the hydrochloride salt: The final step involves treating the product with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and high-pressure hydrogenation systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized back to pyridine using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of piperidine derivatives.

    Substitution: The thymyloxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thymyloxyethyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 1,2,3,6-tetrahydro-1-methyl-
  • Pyridine, 1,2,3,6-tetrahydro-1-ethyl-
  • Pyridine, 1,2,3,6-tetrahydro-1-(2-hydroxyethyl)-

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1-(2-(thymyloxy)ethyl)-, hydrochloride is unique due to the presence of the thymyloxyethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

102206-76-8

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-14(2)16-8-7-15(3)13-17(16)19-12-11-18-9-5-4-6-10-18;/h4-5,7-8,13-14H,6,9-12H2,1-3H3;1H

InChI Key

GHOHLRJJUZYWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2CCC=CC2.Cl

Origin of Product

United States

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